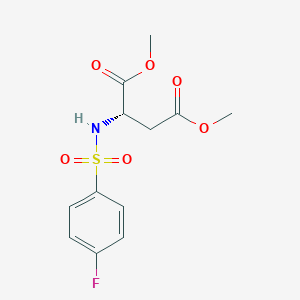
dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is a chemical compound that features a fluorinated phenyl group attached to a sulfonyl moiety, which is further connected to an L-aspartate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate typically involves the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the introduction of a sulfonyl group to a 4-fluorophenyl ring. Common reagents include sulfuryl chloride (SO2Cl2) and fluorobenzene, under conditions that facilitate electrophilic aromatic substitution.
Coupling with L-Aspartate: The sulfonylated fluorophenyl intermediate is then coupled with L-aspartate. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-aspartate, facilitating the formation of the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.
作用机制
The mechanism of action of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- Dimethyl ((4-chlorophenyl)sulfonyl)-L-aspartate
- Dimethyl ((4-bromophenyl)sulfonyl)-L-aspartate
- Dimethyl ((4-methylphenyl)sulfonyl)-L-aspartate
Uniqueness
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, binding affinity, and specificity in biological systems, making it a valuable compound for various applications.
属性
分子式 |
C12H14FNO6S |
|---|---|
分子量 |
319.31 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m0/s1 |
InChI 键 |
CHKPFLCKTIQFNL-JTQLQIEISA-N |
手性 SMILES |
COC(=O)C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
规范 SMILES |
COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


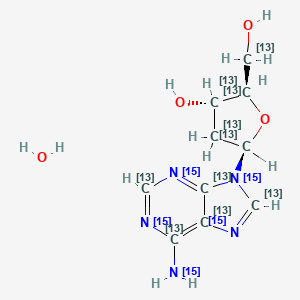
![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)

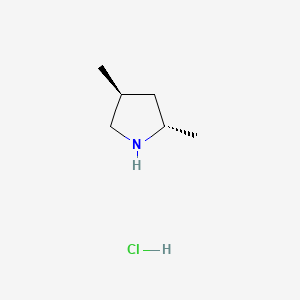
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)

methanone](/img/structure/B14081885.png)
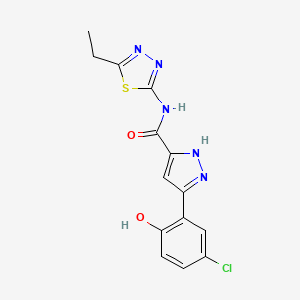
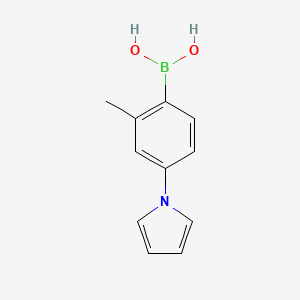
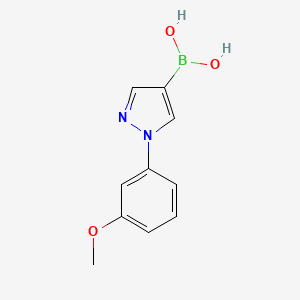


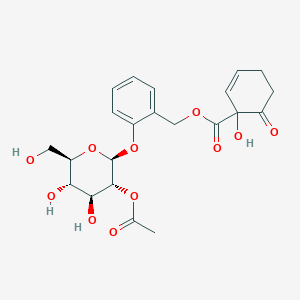
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
